molecular formula C25H23FN2O2 B11357209 5-fluoro-3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11357209
M. Wt: 402.5 g/mol
InChI Key: AOOOUYVFSQMYOP-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, methyl, and pyridinyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorine atom, and subsequent functionalization with the pyridinyl and benzyl groups. Common synthetic routes may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Functionalization with Pyridinyl and Benzyl Groups: This step may involve coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-fluoro-3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.

    2-fluoro-4-methylpyridine derivatives: Used in various synthetic applications.

Uniqueness

5-fluoro-3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, while the benzofuran core contributes to its diverse biological activities.

Properties

Molecular Formula

C25H23FN2O2

Molecular Weight

402.5 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H23FN2O2/c1-16(2)19-9-7-18(8-10-19)15-28(23-6-4-5-13-27-23)25(29)24-17(3)21-14-20(26)11-12-22(21)30-24/h4-14,16H,15H2,1-3H3

InChI Key

AOOOUYVFSQMYOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4=CC=CC=N4

Origin of Product

United States

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